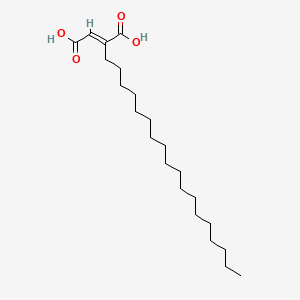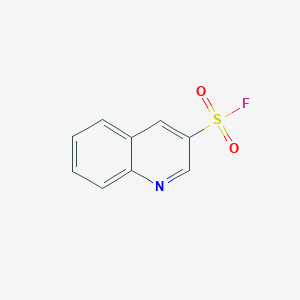![molecular formula C7H13NO2 B13114518 methyl 2-[(3R)-pyrrolidin-3-yl]acetate](/img/structure/B13114518.png)
methyl 2-[(3R)-pyrrolidin-3-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(3R)-pyrrolidin-3-yl]acetate is an organic compound with the molecular formula C7H13NO2. It is a methyl ester derivative of pyrrolidineacetic acid. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The (3R) configuration indicates the specific stereochemistry of the pyrrolidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-[(3R)-pyrrolidin-3-yl]acetate can be synthesized through several methods. One common approach involves the esterification of 3-pyrrolidineacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of a flow microreactor system, which allows for a more efficient and sustainable synthesis of esters. This method involves the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes typically use continuous flow reactors to ensure high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[(3R)-pyrrolidin-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: 3-pyrrolidineacetic acid.
Reduction: 3-pyrrolidineethanol.
Substitution: Various substituted esters and amides.
Aplicaciones Científicas De Investigación
Methyl 2-[(3R)-pyrrolidin-3-yl]acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of methyl 2-[(3R)-pyrrolidin-3-yl]acetate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis to release the active pyrrolidineacetic acid, which can then interact with its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle.
3-pyrrolidineacetic acid: The parent acid of the ester.
Methyl 3-pyrrolidinecarboxylate: A similar ester with a carboxylate group instead of an acetate group.
Uniqueness
Methyl 2-[(3R)-pyrrolidin-3-yl]acetate is unique due to its specific stereochemistry and the presence of both a pyrrolidine ring and an ester group. This combination of features makes it a versatile compound in synthetic chemistry and drug development.
Propiedades
Fórmula molecular |
C7H13NO2 |
|---|---|
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
methyl 2-[(3R)-pyrrolidin-3-yl]acetate |
InChI |
InChI=1S/C7H13NO2/c1-10-7(9)4-6-2-3-8-5-6/h6,8H,2-5H2,1H3/t6-/m1/s1 |
Clave InChI |
QKONQSPVWNDJJQ-ZCFIWIBFSA-N |
SMILES isomérico |
COC(=O)C[C@H]1CCNC1 |
SMILES canónico |
COC(=O)CC1CCNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


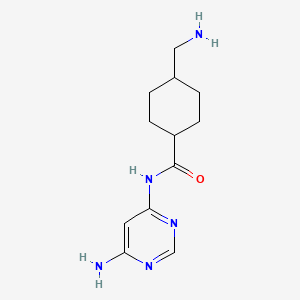



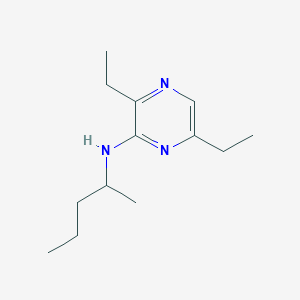

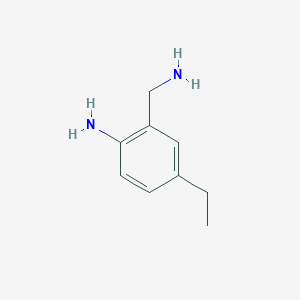
![2-(4-Chlorophenyl)-2,5-dihydropyrazolo[3,4-c]quinolin-4-one](/img/structure/B13114482.png)
![Methyl 2-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]acetate](/img/structure/B13114483.png)
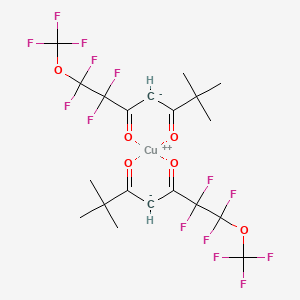
![8-Bromo-3,6-dichloroimidazo[1,2-b]pyridazine](/img/structure/B13114491.png)
![2-Methyl-5-nitro-2H-cyclopenta[d]pyridazine](/img/structure/B13114502.png)
